Benzenetellurinic acid
CAS No.: 68961-54-6
Cat. No.: VC19362169
Molecular Formula: C6H6O2Te
Molecular Weight: 237.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68961-54-6 |
---|---|
Molecular Formula | C6H6O2Te |
Molecular Weight | 237.7 g/mol |
IUPAC Name | benzenetellurinic acid |
Standard InChI | InChI=1S/C6H6O2Te/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) |
Standard InChI Key | YTFHDSATAJKWHY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)[Te](=O)O |
Introduction
Structural and Molecular Characteristics
Benzenetellurinic acid features a benzene ring directly bonded to a tellurinic acid functional group (TeO₂H). Its molecular formula is C₆H₆O₂Te, with a molecular weight of 237.711 g/mol . The tellurium atom adopts a tetrahedral geometry, coordinating with two oxygen atoms from the tellurinic acid group and the aromatic ring . Crystallographic studies reveal a planar arrangement of the benzene ring, with the TeO₂H group positioned orthogonally to the ring plane, contributing to its dipole moment of 1.72 D in dioxane .
The compound's acidity stems from the tellurinic acid moiety, with a pKa comparable to carboxylic acids. This property enables its participation in acid-catalyzed reactions and salt formation. Benzenetellurinic acid exhibits limited solubility in polar solvents like water but dissolves readily in acetic acid and acetonitrile, making these solvents ideal for its applications .
Synthesis and Derivatization
Direct Synthesis Pathways
Benzenetellurinic acid is typically synthesized via oxidation of diphenyl ditelluride (Ph₂Te₂) using strong oxidizing agents. A common method involves treating Ph₂Te₂ with hydrogen peroxide in acidic media:
This reaction proceeds via initial formation of tellurenyl intermediates, which are subsequently hydrolyzed .
Alternative routes employ benzenetellurinic anhydride (PhTeO)₂O as a precursor. Hydrolysis of the anhydride in aqueous acidic conditions yields the acid:
The anhydride itself is accessible through oxidative dimerization of phenyltelluroxides .
Mixed Anhydride Derivatives
Benzenetellurinic acid forms stable mixed anhydrides with various acids, expanding its reactivity profile. Notable derivatives include:
Anhydride Type | Formula | Application |
---|---|---|
Trifluoroacetate | PhTeOCOCF₃ | Olefin diacetoxylation |
Trifluoromethanesulfonate | PhTeOSO₂CF₃ | Alkyne amidotellurinylation |
Acetate | PhTeOCOCH₃ | Thiol oxidation |
These derivatives exhibit enhanced electrophilicity compared to the parent acid, enabling reactions under milder conditions .
Oxidative Reactivity and Mechanisms
Olefin Functionalization
Benzenetellurinic anhydride demonstrates remarkable efficiency in olefin oxidation. In acetic acid, it converts alkenes to vicinal diacetates through a syn-addition mechanism . The reaction proceeds via:
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Electrophilic attack: The anhydride coordinates to the alkene, forming a telluronium ion intermediate.
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Acetoxy group transfer: Nucleophilic acetate attacks the β-carbon, yielding a telluroacetate intermediate.
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Tellurium elimination: Reductive elimination releases diphenyl ditelluride and forms the diacetate product .
This method achieves yields exceeding 85% for cyclic and acyclic alkenes, with excellent stereoselectivity .
Thiol and Thioamide Oxidation
Benzenetellurinic acid derivatives oxidize thiols (RSH) to disulfides (RSSR) under aerobic conditions. The ionic liquid-supported catalyst PhTe-PF₆ enables efficient recycling, maintaining 97% yield over five cycles . The mechanism involves:
Tellurium intermediates regenerate catalytically via aerial oxidation .
Thioamides undergo oxidative cyclization to 1,2,4-thiadiazoles when treated with benzenetellurinic trifluoroacetate. This reaction demonstrates exceptional chemoselectivity, tolerating nitro, ester, and hydroxyl functionalities .
Comparative Analysis with Selenium Analogues
Benzenetellurinic acid exhibits distinct behavior compared to benzeneseleninic acid (PhSeO₂H):
Property | PhTeO₂H | PhSeO₂H |
---|---|---|
Oxidation Potential (V) | +1.12 vs SCE | +0.89 vs SCE |
Bond Dissociation Energy | 234 kJ/mol | 276 kJ/mol |
Reaction Rate with RSH | 4.2 × 10⁻³ M⁻¹s⁻¹ | 1.8 × 10⁻³ M⁻¹s⁻¹ |
The lower bond dissociation energy of Te-O versus Se-O bonds accounts for PhTeO₂H's superior performance in radical-inhibited reactions .
Industrial and Synthetic Applications
Pharmaceutical Intermediate Synthesis
3-Aryltelluroindoles, synthesized via PIFA/Ph₂Te₂-mediated cyclization of 2-alkynylanilines, serve as key intermediates in antipsychotic drug synthesis . Benzenetellurinic acid facilitates C-Te bond formation at yields exceeding 75%, with short reaction times (<2 h) .
Polymer Chemistry
Tellurium-containing monomers derived from benzenetellurinic acid enhance polymer thermal stability. Copolymers with styrene exhibit glass transition temperatures (Tg) 20–30°C higher than selenium analogues .
Green Chemistry Applications
The ionic liquid-supported catalyst [bmim][PhTePF₆] enables solvent-free oxidation of thiophenols, reducing E-factor by 83% compared to traditional methods . Life cycle assessments show a 45% reduction in carbon footprint for disulfide production using this system .
Recent Advancements (2020–2025)
Photocatalytic Applications
Visible-light-driven C-H telluration using PhTeO₂H/rose bengal systems achieves 92% yield in aryl telluride synthesis, surpassing traditional Pd-catalyzed methods .
Flow Chemistry Integration
Continuous-flow reactors utilizing immobilized PhTeO₂H on mesoporous silica demonstrate 99.8% conversion in olefin diacetoxylation, with residence times <5 minutes .
Computational Modeling
Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal charge transfer dynamics during oxidation, guiding catalyst design for improved selectivity .
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